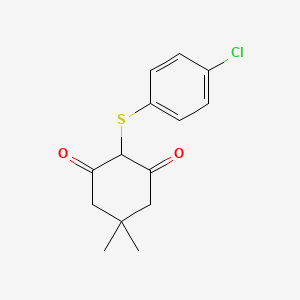
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, also known as CPDD, is a compound that has gained significant attention in the scientific community due to its potential in various applications. CPDD is a cyclic diketone that has a chlorophenylsulfanyl group attached to one of the carbons. This compound has shown promising results in scientific research, making it a topic of interest for many researchers.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is not fully understood, but it is believed to act as a nucleophile due to the presence of the sulfur atom. This allows 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione to react with electrophilic compounds, forming covalent bonds. 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has also been shown to inhibit the activity of certain enzymes, including cholinesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is its ease of synthesis, making it readily available for use in scientific research. Additionally, 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown promising results in various applications, making it a compound of interest for many researchers. However, one limitation of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is its potential toxicity, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are various future directions for the use of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione in scientific research, including its potential use in drug development. 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown promising results in the synthesis of various compounds, including those with potential antibacterial and antitumor properties. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione and its potential applications in various fields, including medicine and agriculture.
In conclusion, 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione is a compound that has shown significant potential in various scientific research applications. Its ease of synthesis and promising results make it a topic of interest for many researchers. Further research is needed to fully understand the mechanism of action of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione can be achieved through various methods, including the reaction of 4-chlorothiophenol with 2,4-pentanedione in the presence of a base. Another method involves the reaction of 4-chlorophenylhydrazine with 2,4-pentanedione in the presence of sulfuric acid. Both methods result in the formation of 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has shown potential in various scientific research applications, including its use as a building block in the synthesis of other compounds. 2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione has been used to synthesize various sulfur-containing compounds, including thiosemicarbazones, thiazoles, and thiadiazoles. These compounds have shown promising results in various applications, including their use as antibacterial and antitumor agents.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNDCWVBUHWGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

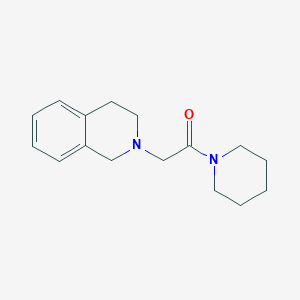
![(E)-N-[2-(1H-indol-3-yl)ethyl]but-2-en-1-amine](/img/structure/B7464511.png)
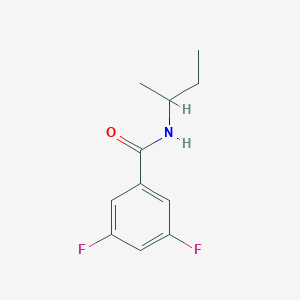
![N-[4-(aminosulfonyl)phenyl]-4-chlorobenzenesulfonamide](/img/structure/B7464526.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)


![Ethyl 4-[[2-oxo-2-[(4-sulfamoylphenyl)methylamino]acetyl]amino]benzoate](/img/structure/B7464564.png)
![3-{[2-(4-methoxyphenoxy)ethyl]thio}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B7464569.png)
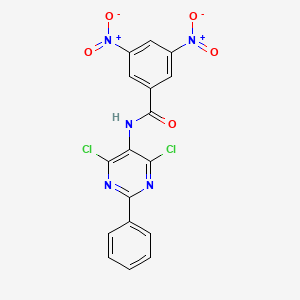
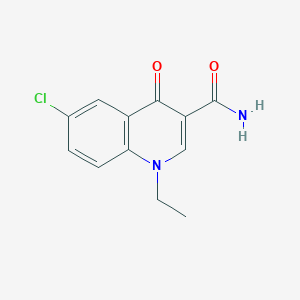
![Ethyl 2-[3-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7464599.png)
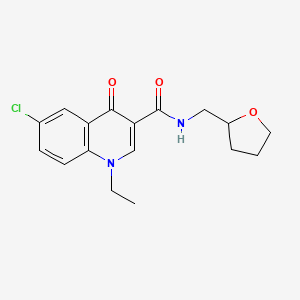
![2-phenoxy-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]acetamide](/img/structure/B7464609.png)